molecular formula C14H11N3O4S B2495020 methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 896331-21-8

methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2495020
CAS No.: 896331-21-8
M. Wt: 317.32
InChI Key: SLBBIGSDAWSSJK-UHFFFAOYSA-N
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Description

Methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-2-yl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.

    Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Furan-2-carboxylate Addition: Finally, the furan-2-carboxylate moiety is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-2-yl ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in anti-HIV research, it binds to the active site of viral enzymes, inhibiting their function and preventing viral replication . The compound’s heterocyclic rings and functional groups play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is unique due to its combination of a pyrido[1,2-a][1,3,5]triazin-2-yl ring with a furan-2-carboxylate moiety

Properties

IUPAC Name

methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-20-12(18)10-6-5-9(21-10)8-22-13-15-11-4-2-3-7-17(11)14(19)16-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBBIGSDAWSSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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